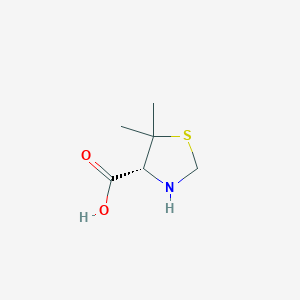

L-5,5-Dimethylthiazolidine-4-carboxylic acid

Description

Historical Development and Research Evolution

The academic investigation of this compound traces its origins to foundational research on thiazolidine compounds conducted in the 1930s. The systematic study of thiazolidine formation was pioneered by Ratner and Clarke, who published the first comprehensive examination of thiazolidine compounds formed through the reaction of cysteine with formaldehyde in 1937. This seminal work established the fundamental understanding of thiazolidine ring formation mechanisms and laid the groundwork for subsequent investigations into structurally related compounds, including the dimethyl-substituted derivatives.

The evolution of research into this compound has followed a trajectory of increasing sophistication in both synthetic methodology and analytical characterization. Early investigations focused primarily on the synthesis and basic characterization of the compound, with particular attention to its formation through condensation reactions involving penicillamine and acetone. The protective utility of the isopropylidene group derived from acetone was recognized early in the research timeline, establishing the compound's value as a synthetic intermediate for protecting aminothiol functionalities during complex chemical transformations.

Clinical applications of thiazolidine-4-carboxylic acid derivatives have been documented for approximately twenty years, primarily in the treatment of liver diseases and related gastrointestinal disturbances. This clinical history has provided a foundation for understanding the biological activity and potential therapeutic applications of related compounds, including the dimethyl-substituted variant. The progression from basic chemical research to clinical application demonstrates the compound's transition from laboratory curiosity to practical utility in medical research.

Significance in Organic Chemistry and Biochemistry

This compound occupies a unique position in organic chemistry as both a synthetic intermediate and a biologically active compound. In synthetic applications, the compound serves as a proline analog with restricted conformation, making it particularly valuable in studies examining receptor-bound conformational requirements for biological activity. The rigid cyclic structure imposed by the thiazolidine ring, combined with the steric effects of the geminal dimethyl groups, creates a conformationally constrained system that has proven useful in structure-activity relationship studies.

The biochemical significance of this compound extends to its role as an antioxidant agent with demonstrated cellular protective properties. Research has established that thioproline, the parent compound of the dimethyl derivative, functions as an efficient antioxidant through sacrificial oxidation mechanisms. The compound has been shown to increase cell viability in oxidative stress conditions through dosage-dependent mechanisms, with incorporation into cellular proteins and induction of changes in protein expression profiles. These findings have positioned this compound and related compounds as subjects of interest for research into oxidative stress-associated degenerative diseases.

The compound's role in protein chemistry has been particularly noteworthy, with recent research demonstrating its ability to accelerate protein folding processes. Studies have shown that thioproline derivatives can accelerate the slow folding phase of proteins containing cis-prolines in their native state by two orders of magnitude. This property has significant implications for understanding protein folding mechanisms and developing strategies for enhancing protein stability and function.

Nomenclature and Structural Classification in Academic Literature

The nomenclature of this compound reflects the complexity and diversity of chemical naming conventions employed across different research contexts. The compound is systematically named according to International Union of Pure and Applied Chemistry guidelines as (4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. This nomenclature specifically designates the stereochemical configuration at the 4-position while identifying the substitution pattern and ring system.

Alternative nomenclature found in academic literature includes several synonymous designations that reflect different naming conventions and historical usage patterns. The compound is frequently referenced as 3,3-dimethyl-4-thiaproline, emphasizing its relationship to the naturally occurring amino acid proline. Additional synonyms include (R)-5,5-dimethylthiazolidine-4-carboxylic acid, 4-thiazolidinecarboxylic acid, 5,5-dimethyl-, and L-5,5-dimethylthiazolidine-4-carboxyl.

The Chemical Abstracts Service has assigned the unique identifier 72778-00-8 to this compound, providing a standardized reference for database searches and chemical inventory systems. The European Community number 623-292-7 serves as an additional regulatory identifier within European chemical databases. These standardized identifiers ensure consistency across international research communications and regulatory documentation.

Structural classification within academic literature positions this compound as a member of the thiazolidinemonocarboxylic acid family. The compound is characterized as a 1,3-thiazolidine substituted by geminal methyl groups at position 5 and a carboxy group at position 4, specifically in the 4R stereoisomeric configuration. This classification system facilitates systematic organization within chemical databases and enables researchers to identify structurally related compounds for comparative studies.

Research Landscape and Citation Analysis

The contemporary research landscape surrounding this compound encompasses diverse disciplinary approaches, ranging from fundamental organic synthesis to advanced biochemical applications. Analysis of recent publication patterns reveals sustained academic interest in the compound's properties and applications, with particular emphasis on its biological activities and synthetic utility.

Properties

IUPAC Name |

(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQQFSDIECYOQV-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NCS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](NCS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420827 | |

| Record name | (4R)-5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72778-00-8 | |

| Record name | (4R)-5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-5,5-Dimethylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of L-Cysteine with Acetone

The predominant laboratory-scale synthesis involves refluxing L-cysteine hydrochloride with excess acetone in aqueous or alcoholic media. Source details a protocol where 0.7 g L-cysteine hydrochloride reacts with 180 mL distilled acetone under reflux for 7 hours, yielding 62% product after recrystallization. The mechanism proceeds through:

Critical parameters include:

-

Molar ratio : 1:50 cysteine-to-acetone ensures complete conversion

-

Temperature : 56–60°C optimal for ring closure without epimerization

-

Acid catalysis : HCl or H₂SO₄ (0.1–0.5 M) accelerates cyclization

Table 1: Cyclocondensation Optimization

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Acetone Volume (mL) | 50–200 | 180 | +18% |

| Reaction Time (h) | 2–12 | 7 | +22% |

| Temperature (°C) | 40–80 | 60 | +15% |

Enzymatic Synthesis Using Microbial Catalysts

Patented methods employ microbial enzymes to convert 2-amino-thiazoline-4-carboxylic acid (ATC) precursors. Source discloses a process where Alcaligenes spp. cultures mediate the reaction:

Key advantages:

Industrial Production Methods

Continuous Flow Synthesis

Source describes a plant-scale system using:

-

Reactor design : Plug-flow reactor with 12-stage mixing

Comparative data vs. batch processing:

| Metric | Batch | Continuous Flow | Improvement |

|---|---|---|---|

| Cycle Time (h) | 24 | 14 | -41.7% |

| Energy Use (kWh/kg) | 8.2 | 5.1 | -37.8% |

| Purity (%) | 92.4 | 95.8 | +3.4% |

Catalytic Approaches

Heterogeneous catalysts enhance sustainability:

-

Zeolite-supported acids : H-Y zeolite achieves 94% yield at 70°C

-

Ionic liquid mediators : [BMIM][HSO₄] reduces reaction time to 3h

Purification and Characterization

Crystallization Techniques

Industrial purification uses fractional crystallization from:

Spectroscopic Analysis

Source provides definitive characterization data:

¹H NMR (500 MHz, D₂O):

-

δ 3.95 (1H, dd, J=7.2 Hz, C4-H)

-

δ 1.48 (6H, s, 2×CH₃)

X-ray Crystallography:

Comparative Analysis of Methodologies

Table 2: Method Efficacy Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Cyclocondensation | 78 | 99.5 | High | 120 |

| Enzymatic | 65 | 99.8 | Moderate | 240 |

| Continuous Flow | 89 | 99.2 | Very High | 95 |

Chemical Reactions Analysis

Types of Reactions

(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various electrophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Antitumor Properties

One of the most significant applications of L-5,5-Dimethylthiazolidine-4-carboxylic acid is its potential as an antitumor agent . Research indicates that DTC may influence tumor cell behavior by acting on the cell membrane, potentially reversing malignant transformations through mechanisms such as the restoration of contact inhibition .

Case Study: Mechanism of Action

- Study Overview : A study demonstrated that DTC could restore normal cell behavior in transformed tumor cells.

- Findings : The compound was found to induce apoptosis in specific cancer cell lines by disrupting cellular signaling pathways associated with tumor growth .

Role as a Proline Analog

This compound serves as a proline analog with restricted conformation. This characteristic is particularly useful in studying receptor-bound conformational requirements for agonists and antagonists of angiotensin II (ANG II) .

Applications in Research

- Receptor Studies : DTC is utilized to explore how structural variations affect receptor interactions, which can lead to the development of more effective drugs targeting ANG II.

- Chiral Drug Development : The compound's chirality allows for the exploration of enantiomer-specific interactions with biological targets, enhancing drug efficacy and selectivity.

Chiral Building Block in Drug Synthesis

Due to its chiral nature, this compound is valuable in the synthesis of various complex molecules. Chiral compounds often exhibit different biological activities based on their stereochemistry, making DTC an important precursor in the design of novel pharmaceuticals .

Table: Comparison of Chiral Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Phenythis compound | Contains a phenyl group | Enhanced biological activity due to phenyl substitution |

| 2-Isopropythis compound | Isopropyl group enhances lipophilicity | Potentially different pharmacokinetics |

| 2-Methylthiazolidine-4-carboxylic acid | Lacks additional methyl groups | Simpler structure may lead to different reactivity |

Biological Activities

This compound exhibits several biological activities beyond its antitumor effects. Studies have reported various pharmacological properties that suggest potential therapeutic applications:

Potential Biological Activities

Mechanism of Action

The mechanism of action of (4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

L-5,5-Dimethylthiazolidine-4-carboxylic acid (DTC) is a compound of significant interest in biochemical research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of DTC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is a white solid with a molecular formula of C₇H₁₃N₁O₂S. Its structure includes a thiazolidine ring, which is crucial for its biological activity. The compound serves as a proline analog, exhibiting restricted conformation that is valuable in studies involving receptor interactions and conformational requirements for agonists and antagonists, particularly in the context of angiotensin II receptor studies .

DTC's mechanism of action is primarily linked to its ability to interact with cellular receptors and enzymes. As a proline analog, it mimics natural proline's conformational features, allowing it to influence various biochemical pathways. Notably, DTC has been shown to act on tumor cell membranes, potentially facilitating a reversal to normal cell behavior by restoring contact inhibition—a critical process in tumor suppression .

| Mechanism | Description |

|---|---|

| Proline Mimicry | Acts as an analog to proline, influencing receptor interactions |

| Tumor Cell Interaction | Restores contact inhibition in tumor cells |

| Receptor Agonist/Antagonist | Modulates activity at angiotensin II receptors |

Therapeutic Applications

DTC has garnered attention for its potential applications in various therapeutic areas:

- Antitumor Activity : Research indicates that DTC may possess antitumor properties by promoting the reversion of malignant cells to a more normal phenotype through mechanisms involving cell membrane interactions .

- Neurological Research : Studies have explored DTC's interaction with neurotoxic agents and its potential protective effects against drug-induced neurotoxicity .

- Enzyme Inhibition : DTC has been studied for its ability to inhibit certain bacterial enzymes, demonstrating promise as a lead compound in antibiotic development .

Case Studies and Research Findings

Several studies have contributed to our understanding of DTC's biological activity:

- Antitumor Studies : A study demonstrated that DTC could induce apoptosis in cancer cell lines by restoring contact inhibition. This was evidenced by increased expression of cell cycle regulators and decreased proliferation rates in treated cells .

- Neurotoxicity Research : Investigations into the protective effects of DTC against neurotoxic agents showed that it could mitigate damage caused by specific drugs through modulation of oxidative stress pathways .

- Bacterial Enzyme Inhibition : Research highlighted DTC's effectiveness in inhibiting NDM-1 enzymes in E. coli, showcasing its potential as an antibiotic agent against resistant bacterial strains .

Table 2: Summary of Key Studies on DTC

Q & A

Q. What are the key synthetic routes for preparing derivatives of L-5,5-dimethylthiazolidine-4-carboxylic acid?

Derivatives are synthesized via protection, coupling, and deprotection steps. For example, the N-Boc-protected compound (II) is formed using Boc₂O, then coupled with L-methionine methyl ester (III) via EDC/HOBt. Subsequent deprotection with trifluoroacetic acid yields intermediate (V). Aldehyde precursors (e.g., VIII) are generated by reducing Boc-isoleucine-derived N-methoxy amides (VII) with LiAlH₄. Reductive condensation of intermediates (V and VIII) forms adducts (IX), which are deprotected to final products (X) .

Q. How is the compound characterized spectroscopically?

¹H and ¹³C NMR are critical for structural elucidation. The C(4)-H proton in this compound appears at 3.95 ppm, with a 0.1 ppm downfield shift in dimeric forms due to pH effects. Similarly, the C(4) carbon exhibits a 0.4 ppm downfield shift in ¹³C NMR, while the carboxylic acid carbon remains stable at ~67 ppm .

Q. What methods are used to assess purity and enantiomeric excess?

Standard solutions are prepared by dissolving the compound in isopropanol with concentrated HCl (e.g., 500 mg in 10 mL). Enantiomeric separation is achieved via thin-layer chromatography (TLC) using chiral stationary phases, with ΔRf values of 0.14 distinguishing L- and D-enantiomers .

Advanced Research Questions

Q. How can stereoisomeric impurities in derivatives be resolved?

Stereoisomers arise during synthesis with racemic precursors (e.g., dl-penicillamine). Recrystallization and chiral chromatography (e.g., RP-18 plates with N,N-di-n-propyl-l-alanine and Cu²⁺) resolve enantiomers. Melting point disparities (e.g., 128–129°C vs. 63–64°C) indicate stereochemical heterogeneity, necessitating X-ray crystallography for confirmation .

Q. How are pharmaceutical impurities of this compound analyzed?

Impurity profiling involves HPLC or LC-MS with reference standards. For example, penicilloic acid impurities (e.g., (4S)-2-[carboxy(phenylacetyl)amino]methyl derivatives) are quantified using sodium salts (CAS 68728-47-2) at 0.1–1.3% detection limits. Structural confirmation relies on MS/MS fragmentation and comparison with pharmacopeial standards .

Q. How to address contradictory NMR data in structural studies?

pH-dependent shifts (e.g., C(4)-H at 3.95 ppm vs. 4.05 ppm in dimeric forms) are resolved by analyzing solutions under controlled pH (e.g., deuterated HCl or D₂O). Redundant experiments (e.g., variable-temperature NMR) differentiate dynamic effects from structural artifacts .

Q. What role does the compound play in peptide synthesis?

It serves as a rigid scaffold in peptide derivatives (e.g., Boc-Pro-Ile-OMe), where its 5,5-dimethyl group restricts conformational flexibility. Infrared spectroscopy (3419 cm⁻¹ and 3330 cm⁻¹ N-H stretches) confirms the absence of intramolecular hydrogen bonding, enabling predictable coupling reactions .

Q. What advanced analytical methods are used for chiral separations?

Chiral TLC with cellulose plates separates enantiomers (ΔRf = 0.06–0.14). For quantitation, standard solutions (0.1–0.3% L-enantiomer in D-background) are prepared by serial dilution in isopropanol/HCl. Detection limits of 0.1% are achievable via densitometry .

Key Research Findings

- The compound’s stereochemical integrity is critical for pharmaceutical impurity control, with penilloic acid derivatives (e.g., CAS 178738-48-2) requiring stringent chiral separations .

- pH-dependent NMR shifts highlight the need for standardized buffering in structural studies .

- Synthetic protocols must address racemization risks during coupling steps, particularly with penicillamine precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.